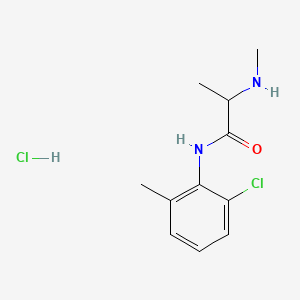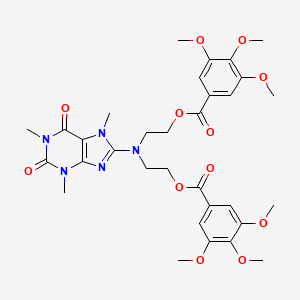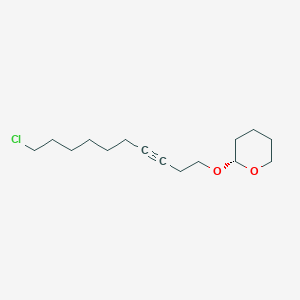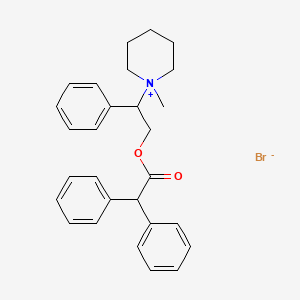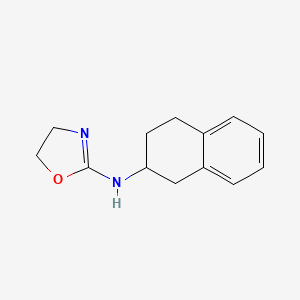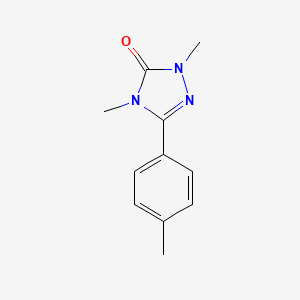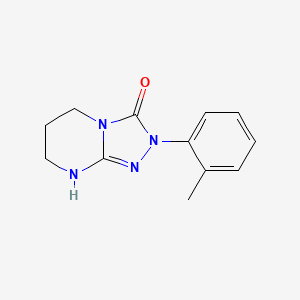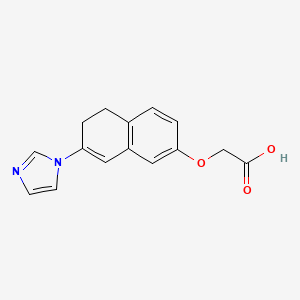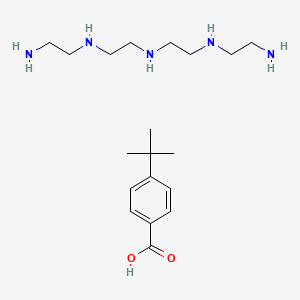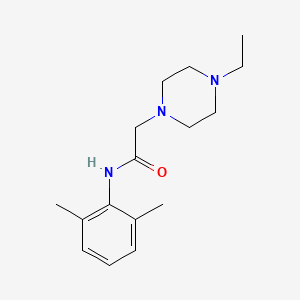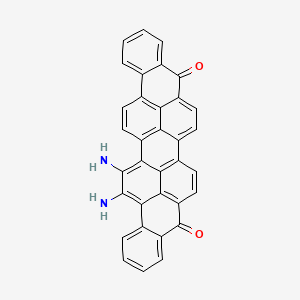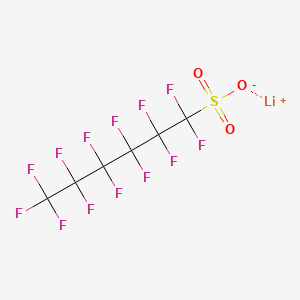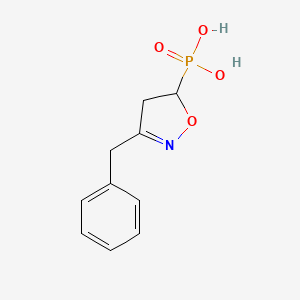
3-Benzyl-2-isoxazolin-5-ylphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-2-isoxazolin-5-ylphosphonic acid is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-isoxazolin-5-ylphosphonic acid typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. The phosphonic acid group can be introduced through various methods, including the use of dialkyl or diaryl phosphonates, dichlorophosphine, or by oxidation of phosphinic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzyl-2-isoxazolin-5-ylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can occur at the benzyl or isoxazole ring positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .
Wissenschaftliche Forschungsanwendungen
3-Benzyl-2-isoxazolin-5-ylphosphonic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Benzyl-2-isoxazolin-5-ylphosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates . This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Benzyl-2-isoxazolin-5-ylphosphonic acid: shares similarities with other isoxazole derivatives, such as isoxazole-3-carboxylic acid and isoxazole-5-carboxylic acid.
Benzoxazole derivatives: These compounds also contain a five-membered ring with heteroatoms and exhibit similar biological activities.
Uniqueness
The uniqueness of this compound lies in its phosphonic acid group, which imparts distinct chemical and biological properties compared to other isoxazole derivatives. This functional group enhances the compound’s ability to interact with biological targets and participate in various chemical reactions .
Eigenschaften
CAS-Nummer |
125674-65-9 |
|---|---|
Molekularformel |
C10H12NO4P |
Molekulargewicht |
241.18 g/mol |
IUPAC-Name |
(3-benzyl-4,5-dihydro-1,2-oxazol-5-yl)phosphonic acid |
InChI |
InChI=1S/C10H12NO4P/c12-16(13,14)10-7-9(11-15-10)6-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H2,12,13,14) |
InChI-Schlüssel |
BWBGRMFFPIKFRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(ON=C1CC2=CC=CC=C2)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


